tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-6-14(7-11-16)4-8-15-9-5-14/h15H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKHACHFJMCIRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNCC2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938379 | |
| Record name | tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173405-78-2 | |
| Record name | tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization via Reductive Amination
A common method involves reductive amination of a diketone precursor with a diamine. For example, reacting 1,5-diaminopentane with cyclohexanone under acidic conditions forms the spirocyclic diamine intermediate. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (TEA) as a base yields the target compound.
Ring-Closing Metathesis (RCM)
Transition-metal-catalyzed RCM offers stereoselective access to spirocycles. A study demonstrated the use of Grubbs’ catalyst to cyclize N-allyl-substituted diamines, forming the spiro[5.5]undecane framework. After cyclization, Boc protection is performed under mild conditions (DMAP, Boc₂O, CH₂Cl₂).
Detailed Experimental Protocols
Synthesis of 3,9-Diazaspiro[5.5]undecane Hydrochloride
The spirocyclic diamine precursor is synthesized via the following steps:
-
Cyclohexanone Condensation :
-
React 1,5-diaminopentane (10 mmol) with cyclohexanone (12 mmol) in ethanol under reflux (78°C, 24 h).
-
Acidic work-up (HCl) precipitates the imine intermediate.
-
-
Reduction with Sodium Cyanoborohydride :
-
Treat the imine with NaBH₃CN (15 mmol) in methanol at 0°C.
-
Stir for 12 h, neutralize with NaOH, and extract with dichloromethane.
-
-
Isolation of Diamine Hydrochloride :
Boc Protection of the Spirocyclic Diamine
The diamine is protected at the 3-position using Boc₂O:
-
Reaction Setup :
-
Dissolve 3,9-diazaspiro[5.5]undecane hydrochloride (5 mmol) in dry THF (20 mL).
-
Add TEA (10 mmol) and Boc₂O (5.5 mmol) at 0°C.
-
-
Stirring and Work-Up :
-
Stir at room temperature for 6 h.
-
Quench with water, extract with ethyl acetate, and dry over MgSO₄.
-
-
Purification :
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Catalytic Enhancements
-
DMAP Acceleration : Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) increases Boc protection efficiency to 90% yield.
Comparative Analysis of Synthetic Routes
Table 1: Synthesis Method Comparison for this compound
| Method | Starting Material | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Reductive Amination | 1,5-Diaminopentane | EtOH, HCl, NaBH₃CN, RT | 75 | 95 |
| Ring-Closing Metathesis | N-Allyl diamine | Grubbs’ catalyst, CH₂Cl₂, 40°C | 68 | 90 |
| Boc Protection | Spiro diamine HCl | THF, Boc₂O, TEA, RT | 82 | 98 |
Challenges and Troubleshooting
Competing Side Reactions
Purification Strategies
-
Silica Gel Chromatography : Effective for small-scale purification but impractical industrially.
-
Crystallization : Recrystallization from hexane/EtOAc (3:1) improves scalability (75% recovery).
Industrial-Scale Production Insights
Continuous Flow Synthesis
-
Microreactor Systems : Enable precise temperature control (ΔT ±1°C) and reduce reaction times (2 h vs. 24 h batch).
-
In-Line Analytics : FTIR monitors Boc protection completion, ensuring >99% conversion.
Emerging Methodologies
Enzymatic Protection
-
Lipase-Catalyzed Boc Insertion : Candida antarctica lipase B (CAL-B) achieves regioselective protection (95% yield) under mild conditions (pH 7, 25°C).
Photocatalytic Spirocyclization
-
Visible-Light Catalysis : Ru(bpy)₃Cl₂ enables spirocycle formation via radical intermediates (yield: 78%, 6 h).
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles (e.g., amines, thiols) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry Applications
1. GABA Receptor Modulation
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate has been studied for its role as a competitive antagonist of the gamma-aminobutyric acid type A receptor (GABAAR). Research indicates that compounds based on this structure exhibit low cellular membrane permeability, making them suitable for specific therapeutic applications where targeted delivery is crucial .
2. PROTAC Development
The compound has also been utilized in the development of PROTAC (Proteolysis Targeting Chimeras) strategies aimed at modulating protein degradation pathways. This approach targets MLKL (Mixed Lineage Kinase Domain-Like Protein), which plays a significant role in cell death mechanisms. The use of this compound in this context highlights its versatility as a tool for exploring complex biological pathways .
3. Synthesis of Novel Derivatives
this compound serves as a precursor in the synthesis of various derivatives with enhanced pharmacological profiles. For instance, modifications to the carboxylate group can lead to compounds with improved efficacy against specific targets in disease models .
| Compound Name | Activity Type | Target | Reference |
|---|---|---|---|
| This compound | GABAAR Antagonist | GABA Type A Receptors | |
| This compound | PROTAC Tool | MLKL | |
| Various Derivatives | Anticancer Activity | Multiple Targets |
Case Studies
Case Study 1: GABAAR Antagonists
In a study investigating the structural activity relationship of diazaspiro compounds, this compound was identified as a potent GABAAR antagonist. The research demonstrated that modifications to the spiro structure could enhance binding affinity and selectivity towards specific receptor subtypes, potentially leading to new treatments for anxiety and neurodegenerative disorders .
Case Study 2: Targeting MLKL with PROTACs
A recent publication highlighted the use of this compound in designing PROTACs that effectively degrade MLKL proteins involved in necroptosis. This study illustrated how targeted protein degradation could be harnessed to modulate cell death pathways, providing insights into therapeutic strategies for inflammatory diseases .
Mechanism of Action
The mechanism of action of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
A. Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4)
- Key Difference : Replacement of one nitrogen atom (N9) with a ketone group (9-oxo).
- Its LogP (2.18) is lower than the parent compound, suggesting increased hydrophilicity .
- Synthesis : Typically involves oxidation of the diazaspiro core, contrasting with the palladium-catalyzed cross-coupling used for the parent compound .
B. Tert-butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 1784848-04-9)
- Key Difference : Fluorine atoms at position 7 enhance electronegativity and metabolic stability.
- Impact : Fluorination improves membrane permeability and resistance to cytochrome P450 oxidation, critical for CNS-targeted drugs. The molecular weight increases to 304.35 g/mol (vs. 254.36 g/mol for the parent) .
C. 9-Benzyl-1-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane (CAS 2413047-09-1)
- Key Difference : Aromatic substituents (benzyl and methoxyphenyl) replace the tert-butyl carboxylate.
- Impact : Increased steric bulk may hinder binding to flat enzymatic pockets but improve selectivity for receptors like serotonin transporters .
Salts and Derivatives
A. Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride (CAS 236406-47-6)
- Properties : Hydrochloride salt enhances water solubility (critical for formulation) while maintaining the protective tert-butyl group. Molecular weight: 290.83 g/mol .
- Applications : Preferred in solid-phase peptide synthesis due to improved handling and stability compared to the free base .
B. Tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 1061731-86-9)
- LogP: 2.18 .
Physicochemical Properties
| Property | Parent Compound | 9-Oxo Derivative | Difluoro Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 254.36 | 268.18 | 304.35 |
| LogP | 2.98 | 2.18 | 3.45 |
| Solubility (H₂O) | <0.1 mg/mL | 0.5 mg/mL | <0.1 mg/mL |
| Bioavailability Score* | 0.55 | 0.45 | 0.60 |
*Calculated using the Rule of Five .
Biological Activity
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS No. 173405-78-2) is a compound of growing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
- Molecular Formula : C14H26N2O2
- Molecular Weight : 254.37 g/mol
- Structural Features : The compound features a spirocyclic structure that contributes to its biological activity, including interactions with various receptors and enzymes.
This compound has been studied for its interactions with various biological targets:
- Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL) : Research indicates that MLKL plays a crucial role in necroptosis, a form of programmed cell death. Compounds like this compound may modulate this pathway, suggesting potential applications in treating diseases characterized by dysregulated cell death mechanisms .
- Blood-Brain Barrier (BBB) Permeability : The compound is noted for its ability to cross the BBB, making it a candidate for central nervous system (CNS) disorders . Its log P values indicate favorable lipophilicity for CNS penetration.
- P-glycoprotein Substrate : It has been classified as a P-glycoprotein substrate, which may influence its bioavailability and distribution within the body .
Biological Activities
The biological activities of this compound have been explored in various studies:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. Further research is needed to elucidate the specific mechanisms involved.
- Neuroprotective Effects : Given its ability to penetrate the BBB, there is potential for neuroprotective applications in conditions like Alzheimer's disease and other neurodegenerative disorders.
Structure-Activity Relationship (SAR)
The structural attributes of this compound play a significant role in its biological activity:
| Structural Feature | Description | Impact on Activity |
|---|---|---|
| Spirocyclic Framework | Unique bicyclic structure | Enhances receptor binding |
| Tert-butyl Group | Increases lipophilicity | Improves CNS penetration |
| Carboxylate Functional Group | Potential for hydrogen bonding interactions | Influences pharmacodynamics |
Case Studies
- Study on MLKL Modulation : A study highlighted the role of MLKL in necroptosis and how derivatives of diazaspiro compounds could enhance or inhibit this pathway, providing insights into their therapeutic potential .
- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against specific cancer cell lines, warranting further investigation into its anticancer properties .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate?
- Methodological Answer : The synthesis typically involves Buchwald-Hartwig coupling or nucleophilic substitution reactions. For example, this compound (CAS 173405-78-2) is synthesized via Pd-catalyzed coupling with aryl halides, using ligands like RuPhos and bases such as Cs₂CO₃ in 1,4-dioxane at 100°C . Microwave-assisted solid-phase synthesis has also been employed for similar diazaspiro compounds, utilizing resin-bound bismesylates and primary amines under optimized conditions .
| Reaction Conditions | Catalyst/Reagents | Yield | Reference |
|---|---|---|---|
| Pd₂(dba)₃, XantPhos, Cs₂CO₃ | 1,4-dioxane, 100°C | 40-88% | |
| Microwave-assisted solid-phase | α-methyl benzyl carbamate resin | ~70% |
Q. How is the structure and purity of this compound confirmed in synthetic workflows?
- Methodological Answer : Characterization relies on H NMR (e.g., δ 4.16 ppm for tert-butyl groups), mass spectrometry (HRMS for [M+H]+ ions), and elemental analysis. For instance, H NMR in CDCl₃ confirms the spirocyclic core and Boc-protection . Purity is assessed via HPLC or TLC, with ≥97% purity reported in optimized syntheses .
Q. What role does this compound serve as a building block in medicinal chemistry?
- Methodological Answer : Its rigid spirocyclic core enhances binding affinity and metabolic stability in drug candidates. It acts as a piperazine bioisostere in PARP inhibitors (e.g., olaparib derivatives) to reduce cytotoxicity while retaining target engagement . It is also used in PROTACs (e.g., ERD-3111) to facilitate ternary complex formation between target proteins and E3 ligases .
Advanced Research Questions
Q. How can coupling reactions involving this compound be optimized for PROTAC synthesis?
- Methodological Answer : Optimization involves screening Pd catalysts (e.g., RuPhos Pd G2), ligands (XantPhos), and bases (t-BuONa) to improve yield and reduce side reactions. For example, coupling with aldehydes in toluene at 90°C under inert atmosphere achieves >80% yield in PROTAC intermediates . Post-reaction purification via flash chromatography or recrystallization is critical for isolating enantiopure products .
Q. How do researchers address contradictions in biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies (e.g., reduced DNA damage vs. cytotoxicity in PARP inhibitors) are resolved through structure-activity relationship (SAR) studies. Modifying substituents on the benzoyl or phthalazinone groups (see ) and evaluating off-target effects via kinase profiling or transcriptomics can clarify mechanisms . Computational docking studies (e.g., using AutoDock Vina) further predict binding modes .
Q. What challenges arise during Boc deprotection, and how are they mitigated?
- Methodological Answer : Boc removal with TFA in DCM (2–4 h, rt) is standard but can lead to side reactions if residual acid remains. Neutralization with saturated NaHCO₃ and extraction with EtOAC minimizes byproducts . Alternative methods include HCl/dioxane, which avoids TFA-related handling issues but may require longer reaction times .
Q. How are spirocyclic cores like this compound used to improve pharmacokinetic properties in drug candidates?
- Methodological Answer : The spiro structure reduces conformational flexibility, enhancing target selectivity and metabolic stability. For example, this compound derivatives in p97 inhibitors (e.g., compound 42–46) show improved oral bioavailability due to reduced CYP450 metabolism . In vivo PK studies in rodent models (e.g., Cmax, AUC) validate these improvements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
